Cas no 1241675-01-3 (2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione)

2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
- 2-(((3-Chloro-2-methylphenyl)amino)methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 2-([(3-Chloro-2-methylphenyl)amino]methyl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3-dione
- T4140
- 4,7-methano-1H-isoindole-1,3(2H)-dione, 2-[[(3-chloro-2-methylphenyl)amino]methyl]-3a,4,7,7a-tetrahydro-
- 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
-
- MDL: MFCD17069389
- インチ: 1S/C17H17ClN2O2/c1-9-12(18)3-2-4-13(9)19-8-20-16(21)14-10-5-6-11(7-10)15(14)17(20)22/h2-6,10-11,14-15,19H,7-8H2,1H3
- InChIKey: MPUTXWCAYXDCMU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C)NCN1C(C2C3C=CC(C3)C2C1=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 505
- トポロジー分子極性表面積: 49.4
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM264165-1g |
2-(((3-Chloro-2-methylphenyl)amino)methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
1241675-01-3 | 97% | 1g |
$214 | 2023-11-21 | |
Chemenu | CM264165-5g |
2-(((3-Chloro-2-methylphenyl)amino)methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
1241675-01-3 | 97% | 5g |
$497 | 2021-06-15 | |
abcr | AB410633-1g |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione; . |
1241675-01-3 | 1g |
€237.00 | 2025-03-19 | ||
A2B Chem LLC | AI15690-5g |
2-([(3-Chloro-2-methylphenyl)amino]methyl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3-dione |
1241675-01-3 | 95% | 5g |
$771.00 | 2024-04-20 | |
TRC | C061970-250mg |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
1241675-01-3 | 250mg |
$ 185.00 | 2022-06-06 | ||
abcr | AB410633-1 g |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
1241675-01-3 | 1g |
€239.00 | 2023-04-24 | ||
TRC | C061970-1000mg |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
1241675-01-3 | 1g |
$ 480.00 | 2022-06-06 | ||
abcr | AB410633-500 mg |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
1241675-01-3 | 500MG |
€195.40 | 2022-08-31 | ||
abcr | AB410633-500mg |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione; . |
1241675-01-3 | 500mg |
€205.00 | 2025-03-19 | ||
Matrix Scientific | 077180-1g |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
1241675-01-3 | 1g |
$210.00 | 2023-09-09 |
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione 関連文献
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dioneに関する追加情報
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione: A Novel Scaffold in Medicinal Chemistry
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione represents a structurally unique compound with significant potential in pharmaceutical research. This molecule, identified by CAS No. 1241675-01-3, belongs to the family of 1,3-diones and features a 4,7-methanoisoindole core. The 3-Chloro-2-methylphenyl substituent and the aminomethyl functional group contribute to its distinctive pharmacological profile. Recent studies highlight its role as a potential kinase inhibitor and its utility in targeted drug design for inflammatory and oncological conditions.
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exhibits a complex molecular architecture that combines aromatic and heterocyclic elements. The tetrahydro ring system, combined with the methanoisoindole framework, creates a scaffold with multiple functional groups. This structural diversity allows for the modulation of biological activity, making it a valuable candidate for drug repurposing and structure-activity relationship (SAR) studies. Researchers have demonstrated that the 3-Chloro-2-methylphenyl moiety enhances lipophilicity, while the aminomethyl group contributes to hydrogen bonding interactions with target proteins.
Recent advances in medicinal chemistry have underscored the importance of 1,3-diones in drug development. A 2023 study published in *Journal of Medicinal Chemistry* reported that 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione demonstrates selective inhibition of Janus Kinase (JAK) family members, particularly JAK1 and JAK2. This property positions the compound as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The aminomethyl functional group is critical for binding to the ATP-binding pocket of these kinases, as evidenced by molecular docking simulations.
Synthetic strategies for 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione have been optimized to improve yield and purity. A 2022 study in *Organic Letters* described a multi-step synthesis involving Ugi condensation and catalytic hydrogenation. The 3-Chloro-2-methylphenyl group is introduced via Suzuki coupling, while the aminomethyl functionality is achieved through reductive amination. These methods enable scalable production, which is essential for preclinical and clinical trials.
Pharmacological studies on 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione have revealed its anti-inflammatory and antiproliferative activities. In vitro experiments demonstrated that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation. This effect was observed in lipopolysaccharide (LPS)-stimulated macrophages, where the compound reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound showed selective cytotoxicity against cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
Structure-activity relationship (SAR) analysis has provided insights into the functional groups contributing to the biological activity of 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. The 3-Chloro substituent at the phenyl ring enhances metabolic stability, while the methyl group at the 2-position increases hydrophobic interactions with target proteins. Computational models suggest that the methanoisoindole core forms hydrogen bonds with tyrosine residues in the kinase domain, further stabilizing the inhibitor-target complex.
In vivo studies have validated the therapeutic potential of 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in animal models. A 2023 preclinical study in *Toxicological Sciences* showed that the compound significantly reduced joint inflammation in collagen-induced arthritis (CIA) mice. The treatment led to a 40% decrease in erythema and edema, with minimal systemic toxicity. These results support the compound’s safety profile and its suitability for clinical translation.
Future research directions include exploring the mechanism of action and drug resistance associated with 2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. Additionally, structure-based drug design and high-throughput screening could identify analogues with improved potency and selectivity. The 4,7-methanoisoindole scaffold may also serve as a platform for developing new compounds with diverse therapeutic applications.
2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exemplifies the power of rational drug design in modern medicinal chemistry. Its unique structural features and biological activity make it a promising candidate for targeted therapies in inflammatory and oncological diseases. Continued research into its pharmacokinetics, toxicology, and clinical applications will further establish its role in pharmaceutical innovation.
1241675-01-3 (2-{(3-Chloro-2-methylphenyl)aminomethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione) 関連製品
- 1821825-87-9(2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid)
- 212386-74-8(1-Iodo-3-pentylbicyclo[1.1.1]pentane)
- 1342450-75-2(4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine)
- 1805169-15-6(2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol)
- 2228817-87-4(1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine)
- 343374-73-2((Z)-3-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PROPEN-1-ONE)
- 1891175-94-2(7-(morpholin-2-yl)quinoline)
- 2137846-62-7(2-5-(difluoromethyl)pyridin-2-ylacetamide)
- 866157-63-3(2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile)
- 2411260-62-1(N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide)
